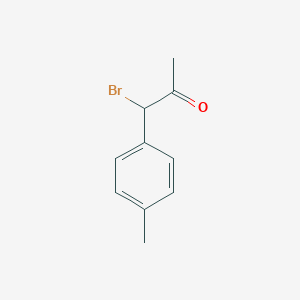
1-Bromo-1-(4-methylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(4-methylphenyl)propan-2-one, also known as 2-Bromo-1-(4-methylphenyl)-1-propanone, is a chemical compound with the empirical formula C10H11BrO . It is a solid substance .
Synthesis Analysis
The synthesis of 2-Bromo-1-(4-methylphenyl)-1-propanone involves the use of anhydrous aluminum chloride and dichloromethane. The bromopropionyl chloride is added to the reaction vessel under argon protection, followed by the addition of toluene .Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(4-methylphenyl)-1-propanone can be represented by the InChI key OZLUPIIIHOOPNQ-UHFFFAOYSA-N . The molecular weight of this compound is 227.10 .Physical And Chemical Properties Analysis
2-Bromo-1-(4-methylphenyl)-1-propanone is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.Aplicaciones Científicas De Investigación
X-ray Structures and Computational Studies
1-Bromo-1-(4-methylphenyl)propan-2-one has been characterized through various spectroscopic methods, including FTIR, UV–Vis, and NMR, as well as by single crystal X-ray diffraction. These studies provide detailed insights into the molecular structure and properties of this compound, aiding in further chemical analysis and application development (Nycz et al., 2011).
Synthesis and Antimicrobial Properties
This compound has been synthesized and explored for its potential as an antimicrobial agent. The synthesis process involves various reactions, such as reduction with sodium borohydride and treatment with tert-butyloxy anhydride. The antimicrobial properties of these synthesized compounds have been characterized and analyzed (Doraswamy & Ramana, 2013).
Potential as Intravenous Anesthetics
Research has been conducted on derivatives of 1-Bromo-1-(4-methylphenyl)propan-2-one, exploring their potential as intravenous anesthetics. This includes synthesizing and examining various compounds and their quaternary salts for potential medical applications (Stenlake et al., 1989).
Transition-Metal-Free Synthesis Approach
A transition-metal-free methodology for synthesizing α-aryl methyl ketones, including 1-(3-bromo-4-methylphenyl)propan-2-one, has been reported. This process uses non-toxic starting materials and has been applied on a multi-kilogram scale, indicating its practicality for large-scale production (Molinaro et al., 2007).
Photochemical Properties in Chalcone Analogs
The compound has been studied for its photochemical properties in various chalcone analogs. This research involves analyzing the molecular packing and photochemical reactions under different pressure conditions, which is crucial for understanding the compound's behavior in different environments (Bąkowicz et al., 2015).
Development of Chemoenzymatic Strategies
Enzymatic strategies have been developed for the synthesis of enantioenriched derivatives of 1-Bromo-1-(4-methylphenyl)propan-2-one. This involves biotransamination and kinetic resolution using lipases, contributing to the field of green chemistry and sustainable synthesis methods (Mourelle-Insua et al., 2016).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also classified under Combustible Solids (Storage Class Code 11), suggesting that it can catch fire under certain conditions . The compound does not have a flash point . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .
Mecanismo De Acción
Target of Action
1-Bromo-1-(4-methylphenyl)propan-2-one is a chemical compound that is used in organic synthesis . It’s important to note that the compound’s primary targets would largely depend on its intended use in a specific chemical reaction or biological context.
Mode of Action
In the context of organic chemistry, it may undergo reactions such as ketone hydrogenation, which allows for the selective reduction of ketones to alcohols, while leaving other functional groups in the molecule intact .
Result of Action
Its primary use is in the field of organic synthesis, and any resulting effects would be dependent on the specific compounds it helps to produce .
Propiedades
IUPAC Name |
1-bromo-1-(4-methylphenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-5-9(6-4-7)10(11)8(2)12/h3-6,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFCFZPNZDOQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142438-05-9 |
Source


|
| Record name | 1-bromo-1-(4-methylphenyl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

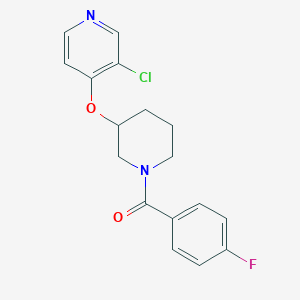
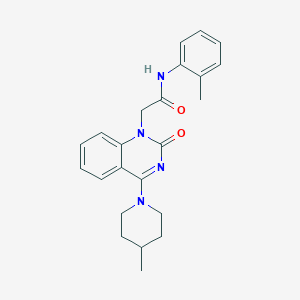
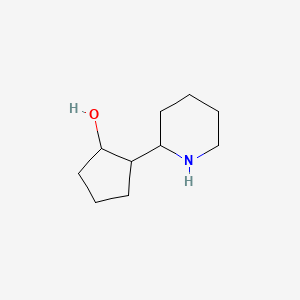
![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2766773.png)
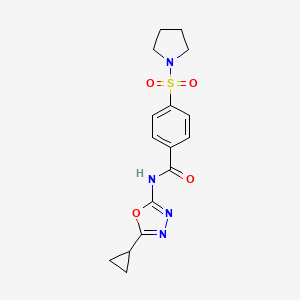
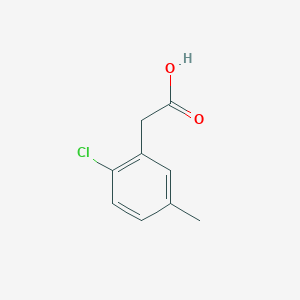
![3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2766777.png)
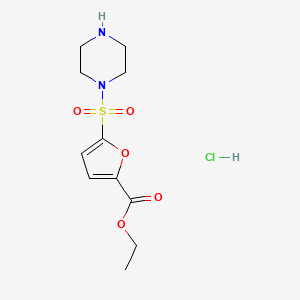
![2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate](/img/structure/B2766779.png)
![[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B2766781.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2766782.png)
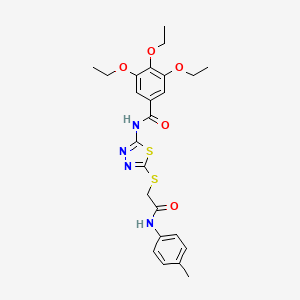
![4-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)phenyl acetate](/img/structure/B2766784.png)
